molecular formula C11H24N2O2S B6699570 N-[2-[(2,4,4-trimethylcyclopentyl)amino]ethyl]methanesulfonamide

N-[2-[(2,4,4-trimethylcyclopentyl)amino]ethyl]methanesulfonamide

Cat. No.: B6699570
M. Wt: 248.39 g/mol
InChI Key: QCJNFUMGXVDQNH-UHFFFAOYSA-N
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Description

N-[2-[(2,4,4-trimethylcyclopentyl)amino]ethyl]methanesulfonamide is a chemical compound with a complex structure that includes a cyclopentyl ring, an amine group, and a methanesulfonamide group

Properties

IUPAC Name

N-[2-[(2,4,4-trimethylcyclopentyl)amino]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2S/c1-9-7-11(2,3)8-10(9)12-5-6-13-16(4,14)15/h9-10,12-13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJNFUMGXVDQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1NCCNS(=O)(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,4,4-trimethylcyclopentyl)amino]ethyl]methanesulfonamide typically involves the reaction of 2,4,4-trimethylcyclopentylamine with an appropriate sulfonyl chloride, such as methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,4,4-trimethylcyclopentyl)amino]ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-[(2,4,4-trimethylcyclopentyl)amino]ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-[(2,4,4-trimethylcyclopentyl)amino]ethyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-[(1S,2S)-2,4,4-trimethylcyclopentyl]amino]ethyl]methanesulfonamide
  • N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide

Uniqueness

N-[2-[(2,4,4-trimethylcyclopentyl)amino]ethyl]methanesulfonamide is unique due to its specific structural features, such as the trimethylcyclopentyl ring and the methanesulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

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